molecular formula C18H14Cl2N4O4 B12774361 Anthranilic acid, N,N'-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride CAS No. 89450-94-2

Anthranilic acid, N,N'-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride

Cat. No.: B12774361
CAS No.: 89450-94-2
M. Wt: 421.2 g/mol
InChI Key: FZRGMCQPLDXMOO-UHFFFAOYSA-N
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Description

Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminobenzoic acids. This compound is characterized by the presence of a benzene ring substituted with an amine group and a carboxylic acid group, along with a chloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride can be compared with other similar compounds:

Properties

CAS No.

89450-94-2

Molecular Formula

C18H14Cl2N4O4

Molecular Weight

421.2 g/mol

IUPAC Name

2-[[2-(2-carboxyanilino)-6-chloropyrimidin-4-yl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C18H13ClN4O4.ClH/c19-14-9-15(20-12-7-3-1-5-10(12)16(24)25)23-18(22-14)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H2,20,21,22,23);1H

InChI Key

FZRGMCQPLDXMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)NC3=CC=CC=C3C(=O)O)Cl.Cl

Origin of Product

United States

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